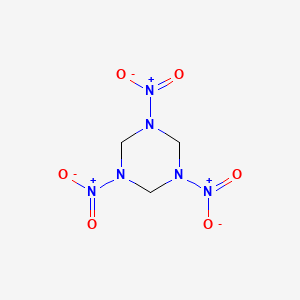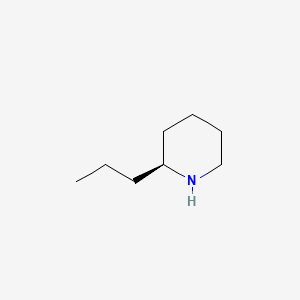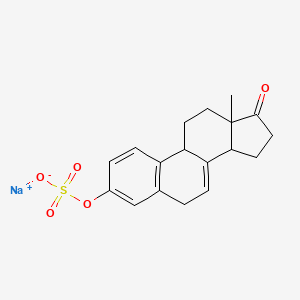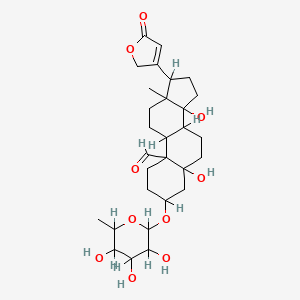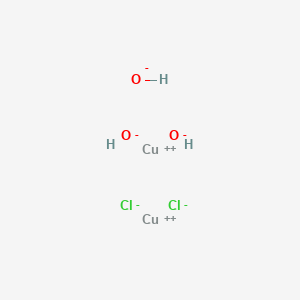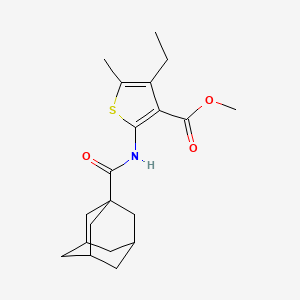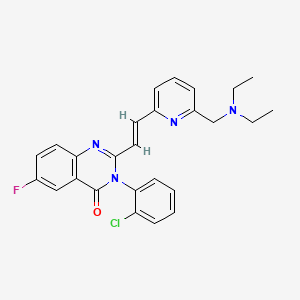
CP-465022
描述
CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This compound has shown significant anticonvulsant activity and is used as a tool to investigate the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in both physiological and pathophysiological processes .
科学研究应用
CP-465022 is extensively used in scientific research to study the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in various conditions. It has applications in:
作用机制
CP-465022 exerts its effects by binding to a site on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor distinct from the agonist site, leading to noncompetitive inhibition . This binding reduces the efficacy of kainate to activate the receptors, thereby inhibiting the receptor-mediated currents . The molecular targets involved include the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subunits, and the pathways affected are primarily related to excitatory neurotransmission .
生化分析
Biochemical Properties
CP-465022 is known for its role in inhibiting the AMPA receptor, a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. The compound interacts with the AMPA receptor by binding to a site distinct from the glutamate binding site, thereby inhibiting the receptor’s activity. This noncompetitive antagonism results in the inhibition of kainate-induced responses with an IC50 of 25 nM in rat cortical neurons . This compound also significantly blocks the persistent component of Na v 1.6 channel activity .
Cellular Effects
This compound has been shown to potently inhibit AMPA receptor-mediated synaptic transmission in hippocampal neurons. This inhibition leads to a reduction in excitatory postsynaptic currents, which can have various effects on cellular processes. For instance, this compound has been observed to reduce the induction of seizures in animal models, highlighting its potential therapeutic application in epilepsy . Additionally, the compound’s inhibition of AMPA receptors can influence cell signaling pathways, gene expression, and cellular metabolism by modulating synaptic activity and neurotransmitter release .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the AMPA receptor at the interface between the S1 and S2 glutamate binding core and the channel transmembrane domains. This binding disrupts the transduction of agonist binding into channel opening, thereby inhibiting the receptor’s activity . The compound exhibits higher affinity for the closed state of the receptor, further depending on the level of S1 and S2 domain closure . This noncompetitive antagonism results in the inhibition of excitatory synaptic transmission mediated by AMPA receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained inhibitory effects on AMPA receptor activity over time. Studies have shown that the compound can maintain its inhibitory effects on kainate-induced responses for extended periods, with complete inhibition observed at higher concentrations . Additionally, this compound has been found to be brain-penetrant and orally active, making it suitable for long-term studies in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AMPA receptor-mediated synaptic transmission and reduces seizure activity. At higher doses, this compound can exhibit toxic or adverse effects, including potential neurotoxicity . The compound’s dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.
Transport and Distribution
This compound is transported and distributed within cells and tissues, primarily targeting the central nervous system. The compound’s brain-penetrant properties allow it to effectively reach and inhibit AMPA receptors in neuronal tissues . Additionally, this compound’s distribution within the body may involve interactions with transporters or binding proteins that facilitate its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target, the AMPA receptor, which is located on the postsynaptic membrane of excitatory synapses. The compound’s activity and function are closely tied to its ability to inhibit AMPA receptor-mediated synaptic transmission, thereby modulating excitatory signaling in the central nervous system
准备方法
The synthesis of CP-465022 involves several steps. The compound is a crystalline solid and is chiral due to the restricted rotation of the 2-chlorophenyl substituent on the quinazolin-4-one structure . The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
化学反应分析
CP-465022 undergoes various chemical reactions, primarily focusing on its interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. It is known to inhibit kainate-induced responses with an IC50 of 25 nM in rat cortical neurons . The compound does not significantly affect peak N-methyl-D-aspartate-induced currents but reduces currents measured during N-methyl-D-aspartate application . Common reagents and conditions used in these reactions include dimethyl sulfoxide as a solvent and controlled temperature conditions . The major products formed from these reactions are typically the inhibited forms of the targeted receptors .
相似化合物的比较
CP-465022 is unique due to its high selectivity and potency as a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. Similar compounds include:
2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: Another α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist with neuroprotective properties.
6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride: A structurally related compound with similar inhibitory effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.
[1,2,3,4-tetrahydro-7-morpholinyl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-yl]methanephosphonate: Another potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist used in neuroprotection studies.
This compound stands out due to its specific binding characteristics and the extensive research supporting its use in various scientific applications .
属性
IUPAC Name |
3-(2-chlorophenyl)-2-[2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClFN4O/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27/h5-16H,3-4,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHNPUGUPISSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173759 | |
| Record name | CP-465022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199655-36-2 | |
| Record name | CP-465022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





